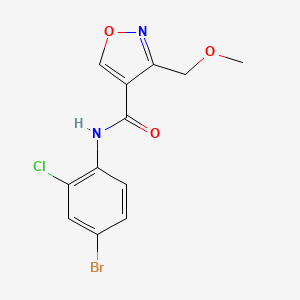
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide, also known as BRM-3MOC, is a synthetic compound that has been studied for its potential use in scientific research.
Mecanismo De Acción
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide acts as a positive allosteric modulator of the mGluR5 receptor, which is a G protein-coupled receptor that is involved in various neurological processes. By binding to the receptor, N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide enhances the activity of the receptor, leading to increased signaling and neurotransmitter release.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, reduce anxiety and depression, and protect against neurodegeneration. It has also been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide is its specificity for the mGluR5 receptor, which allows for targeted modulation of this receptor. However, one limitation of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide is its relatively low potency, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide. One area of interest is the potential for N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide to be used in the treatment of neurological disorders. Further studies are needed to determine the efficacy and safety of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide in these applications. Additionally, further research is needed to understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide and its effects on other neurological processes. Finally, there is potential for the development of more potent and selective modulators of the mGluR5 receptor based on the structure of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide.
Métodos De Síntesis
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-bromo-2-chlorobenzoyl chloride with methylamine to form 4-bromo-2-chloro-N-methylbenzamide. This intermediate product is then reacted with methoxymethyl isocyanate to form N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide has been studied for its potential use in scientific research, particularly in the area of neuroscience. It has been shown to have activity as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological processes. N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O3/c1-18-6-11-8(5-19-16-11)12(17)15-10-3-2-7(13)4-9(10)14/h2-5H,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYOCATXLOMKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]-4-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7431865.png)
![6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7431872.png)
![3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol](/img/structure/B7431877.png)
![5-methyl-3-[(2-phenylpyrazol-3-yl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B7431881.png)
![N-[4-(butanoylamino)cyclohexyl]-N,1-dimethyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7431884.png)
![N-[3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)-methylamino]cyclobutyl]-2-methoxyacetamide](/img/structure/B7431887.png)
![N-[1-[5-cyclopropyl-4-[2-[ethyl(methyl)amino]-2-oxoethyl]-1,2,4-triazol-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7431901.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(2-methylpropyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7431909.png)
![Methyl 4-[[[2-(methylamino)-2-oxoethyl]-[5-(4-methylphenoxy)pyridine-2-carbonyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7431913.png)
![1,3,3-trimethyl-N-[2-(methylamino)-2-oxoethyl]-N-[2-(3-methylthiophen-2-yl)ethyl]-2-oxoindole-5-carboxamide](/img/structure/B7431921.png)
![4-acetamido-3-fluoro-N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)benzamide](/img/structure/B7431923.png)
![N-(3-fluorobutyl)-4-methyl-N-[2-(methylamino)-2-oxoethyl]-2-(2-methylpropyl)pentanamide](/img/structure/B7431930.png)
![3-chloro-N-[3-methyl-1-[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B7431933.png)
![methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate](/img/structure/B7431950.png)